Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid

Beschreibung

BenchChem offers high-quality Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZOBIQWMMCMFE-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374791-01-2 |

Source

|

| Record name | Fmoc-(S)-3-amino-3-(3-nitro-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Guide to the Synthesis and Characterization of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic Acid

Introduction: The Significance of Chiral β-Amino Acids

In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids have emerged as indispensable tools for creating novel therapeutics with enhanced stability, bioavailability, and unique structural properties. Among these, β-amino acids are of particular importance. Their inclusion in peptide chains induces stable secondary structures, such as helices and turns, and confers resistance to enzymatic degradation.

This guide focuses on Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid , a key building block for advanced peptide synthesis. This molecule's utility is derived from three critical features:

-

The (S)-chiral center at the β-carbon, which is essential for creating stereochemically pure peptides and peptidomimetics.

-

The nitrophenyl group , which provides a site for further chemical modification and can influence the conformational and binding properties of the final peptide.

-

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group , a cornerstone of modern solid-phase peptide synthesis (SPPS), which allows for controlled, sequential elongation of peptide chains under mild, base-labile deprotection conditions.[1]

This document provides a comprehensive overview of a robust synthetic strategy for this compound and the rigorous analytical methods required to validate its structure, purity, and stereochemical integrity, tailored for researchers in medicinal chemistry and drug development.

Section 1: Synthetic Strategy and Rationale

The synthesis of enantiomerically pure Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is logically approached in a two-stage process: first, the asymmetric synthesis of the chiral β-amino acid core, followed by the protection of the amino group with the Fmoc moiety.

Stage 1: Asymmetric Synthesis of the β-Amino Acid Core

The primary challenge lies in establishing the stereocenter at the C3 position with high enantioselectivity. While various methods exist for asymmetric β-amino acid synthesis, a highly effective and well-documented approach is the asymmetric conjugate addition (or Michael addition) to an α,β-unsaturated precursor.[2][3] In this strategy, a chiral catalyst guides the addition of a nitrogen nucleophile to a derivative of 3-nitrocinnamic acid, ensuring the desired (S)-configuration is formed preferentially. This method is favored for its high efficiency and stereocontrol.

Stage 2: N-Terminal Fmoc Protection

Once the chiral β-amino acid is obtained, the amino group is protected using a standard Schotten-Baumann reaction . This involves reacting the amino acid with an activated Fmoc reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic aqueous conditions.[1][4] This reaction is typically high-yielding and clean, providing the final product ready for use in peptide synthesis.

Visual Workflow of the Synthesis

Caption: Overall synthetic workflow from the starting material to the final Fmoc-protected β-amino acid.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.

Protocol 2.1: Synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid

This protocol is adapted from analogous asymmetric conjugate addition methodologies used for creating chiral β-nitro amines and related structures.[5]

-

Esterification: Convert 3-nitrocinnamic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux. Purify by column chromatography.

-

Asymmetric Conjugate Addition:

-

In an inert atmosphere, dissolve the chiral catalyst (e.g., a copper complex with a chiral phosphine ligand) in a suitable anhydrous solvent (e.g., toluene) at the recommended temperature (e.g., -20 °C).[2]

-

Add the methyl 3-nitrocinnamate substrate to the catalyst solution.

-

Slowly add the nitrogen nucleophile (e.g., a protected amine like benzylamine, followed by deprotection). The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis and Deprotection:

-

If a protecting group was used on the nitrogen, remove it under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

-

Hydrolyze the methyl ester to the carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/water mixture.

-

Acidify the reaction mixture to a pH of ~2 with 1M HCl to precipitate the amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the crude (S)-3-amino-3-(3-nitrophenyl)propanoic acid.[6]

-

Protocol 2.2: Fmoc Protection of the Chiral Amino Acid

This protocol is adapted from a standard procedure for the Fmoc protection of similar β-amino acids.[7]

-

Dissolution: Dissolve (S)-3-amino-3-(3-nitrophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of acetone and water. Cool the solution to 0 °C in an ice bath.

-

Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃, ~6.0 eq) to the solution, followed by the portion-wise addition of Fmoc-OSu (1.25 eq).

-

Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight. The reaction progress can be monitored by TLC.

-

Work-up and Isolation:

-

Remove the acetone from the reaction mixture under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to ~2 using 1M HCl. A white precipitate will form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent to yield the crude product.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., diisopropyl ether/ethyl acetate) or by column chromatography to obtain Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid as a white solid.

Section 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic signals for the Fmoc group, the nitrophenyl ring, and the propanoic acid backbone.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the exact molecular weight and elemental composition.[9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to assess the chemical purity of the final compound. Chiral HPLC, using a suitable chiral stationary phase, can be used to determine the enantiomeric excess (e.e.).

-

Optical Rotation: The specific rotation ([α]D) is measured to confirm the bulk enantiomeric nature of the product. The (S)-enantiomer should exhibit a specific rotation of approximately equal magnitude but opposite sign to its (R)-enantiomer.

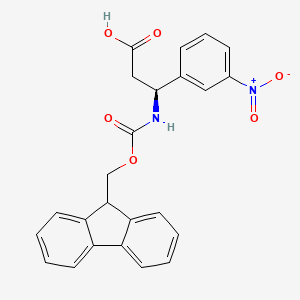

Visual Representation of the Final Product

Caption: Chemical structure of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid.

Summary of Expected Characterization Data

| Parameter | Expected Value / Observation |

| Molecular Formula | C₂₄H₂₀N₂O₆ |

| Molecular Weight | 432.43 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥ 97% |

| HRMS (ESI+) | Expected [M+H]⁺ at m/z 433.1343 |

| ¹H NMR (DMSO-d₆) | δ ~12.3 ppm (br s, 1H, COOH), ~8.1-7.3 ppm (m, 12H, Ar-H), ~5.2 ppm (m, 1H, CH-N), ~4.3-4.1 ppm (m, 3H, Fmoc CH, CH₂), ~2.8 ppm (d, 2H, CH₂-COOH) |

| ¹³C NMR (DMSO-d₆) | δ ~172 ppm (COOH), ~156 ppm (N-COO), ~140-120 ppm (Ar-C), ~66 ppm (Fmoc CH₂), ~50 ppm (CH-N), ~47 ppm (Fmoc CH), ~40 ppm (CH₂-COOH) |

| Optical Rotation | [α]D25 ≈ -25 ± 2º (c=1% in DMF) (inferred from the (R)-enantiomer) |

References

-

Lokey, S. (2017). Fmoc. Lokey Lab Protocols, UC Santa Cruz. [Link]

-

Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(6), 763-766. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. [Link]

-

Fariña-Rico, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1776. [Link]

-

Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. [Link]

-

PubChem. (S)-3-Amino-3-(3-nitrophenyl)propionic acid. National Center for Biotechnology Information. [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

-

Fesik, S. W., et al. (2005). Enantioselective Synthesis of Nitroalkanes Bearing All-Carbon Quaternary Stereogenic Centers Through Cu-catalyzed Asymmetric Conjugate Additions. Journal of the American Chemical Society, 127(19), 6976–6977. [Link]

-

Palomo, C., et al. (2011). Enantioselective Conjugate Addition Nitro-Mannich Reactions: Solvent Controlled Synthesis of Acyclic anti- and syn-β-Nitroamines with Three Contiguous Stereocenters. The Journal of Organic Chemistry, 76(7), 1961-1971. [Link]

-

Alemán, C., et al. (2018). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 23(1), 153. [Link]

Sources

- 1. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. Enantioselective synthesis of nitroalkanes bearing all-carbon quaternary stereogenic centers through Cu-catalyzed asymmetric conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-β-(3-nitrophenyl)alanine

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-β-(3-nitrophenyl)-L-alanine, commonly referred to as Fmoc-L-3-nitrophenylalanine, is a critical building block in modern peptide chemistry. Its utility extends from fundamental research to the development of complex peptide therapeutics. The presence of the Fmoc protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the nitro-substituted phenyl ring offers unique properties that researchers can leverage for specific applications.[1] The electron-withdrawing nature of the nitro group enhances the compound's reactivity and provides a potential site for further chemical modification, making it a valuable tool in medicinal chemistry and drug design.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-L-3-nitrophenylalanine, detailed analytical protocols for its characterization, and expert insights into its application. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently assess the quality and performance of this vital reagent.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of Fmoc-L-3-nitrophenylalanine is essential for its proper handling, storage, and application. The key physicochemical data are summarized in the table below. While specific experimental data for the 3-nitro isomer is not widely published, the data for the closely related Fmoc-4-nitro-L-phenylalanine provides a reliable benchmark.

| Property | Value / Description | Source(s) |

| Synonyms | Fmoc-L-Phe(3-NO2)-OH, Fmoc-m-nitro-L-Phe-OH | [1][2] |

| CAS Number | 206060-42-6 | [1][2] |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |

| Molecular Weight | 432.43 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Purity (Typical) | ≥97.5% (HPLC) | [3] |

| Melting Point | Expected to be similar to the 4-nitro isomer: 179 - 181 °C | [3] |

| Optical Rotation | [α]D²⁰ = -36 ± 1° (c=1 in DMF) | [1] |

| Storage Conditions | 2°C to 8°C, protect from moisture | [2] |

Solubility Profile

Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[4] For Fmoc-L-3-nitrophenylalanine, qualitative solubility is as follows:

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Dichloromethane (DCM), Methanol (MeOH).

-

Low/Insoluble: Water, Diethyl ether, Hexanes.

Expert Insight: The high solubility in DMF is critical for its primary application in SPPS, ensuring complete dissolution during the coupling step, which is essential for achieving high coupling efficiency.[4] When preparing stock solutions for analysis or synthesis, always use anhydrous-grade solvents to prevent hydrolysis of the Fmoc group or undesired side reactions.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of Fmoc-L-3-nitrophenylalanine. Below are the expected spectral characteristics, based on data from the analogous 4-nitro isomer and the parent Fmoc-phenylalanine structure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.9 | broad s | 1H, Carboxylic Acid (-COOH) |

| ~8.15 | d | 1H, Aromatic (H-2 of nitro-phenyl) |

| ~8.10 | s | 1H, Aromatic (H-4 of nitro-phenyl) |

| ~7.89 | d | 2H, Aromatic (Fmoc) |

| ~7.79 | d | 1H, Amide (-NH) |

| ~7.70 | t | 1H, Aromatic (H-6 of nitro-phenyl) |

| ~7.65 | d | 2H, Aromatic (Fmoc) |

| ~7.55 | t | 1H, Aromatic (H-5 of nitro-phenyl) |

| ~7.42 | t | 2H, Aromatic (Fmoc) |

| ~7.33 | t | 2H, Aromatic (Fmoc) |

| ~4.30 | m | 1H, α-CH |

| ~4.22 | m | 2H, Fmoc-CH₂ |

| ~4.15 | t | 1H, Fmoc-CH |

| ~3.25 | dd | 1H, β-CH₂ |

| ~3.00 | m | 1H, β-CH₂ |

Causality Note: The precise shifts of the nitrophenyl protons will differ slightly from the 4-nitro isomer due to the change in the electronic environment from a para to a meta substitution pattern. The H-2 proton, being ortho to the nitro group, is expected to be the most downfield-shifted proton on that ring.

Expected ¹³C NMR Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | Carboxylic Acid (-C OOH) |

| ~156.1 | Urethane Carbonyl (-NHC O-) |

| ~148.0 | Aromatic (C-NO₂) |

| ~143.8, 140.7 | Aromatic (Fmoc quaternary) |

| ~137.0 | Aromatic (β-phenyl quaternary) |

| ~130.0 - 120.0 | Aromatic (Fmoc & nitrophenyl CH) |

| ~65.8 | Fmoc (-C H₂O-) |

| ~55.5 | α-Carbon |

| ~46.6 | Fmoc (-C H-) |

| ~36.5 | β-Carbon (-C H₂-) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups. The spectrum is typically acquired on a solid sample using an ATR accessory.

Expected Key FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode |

| ~3300 | N-H Stretch (Amide) |

| ~3050 | O-H Stretch (Carboxylic Acid, broad) |

| ~1725 | C=O Stretch (Carboxylic Acid) |

| ~1690 | C=O Stretch (Urethane/Amide I) |

| ~1525 | N-O Asymmetric Stretch (Nitro Group) |

| ~1540 | N-H Bend (Amide II) |

| ~1350 | N-O Symmetric Stretch (Nitro Group) |

| ~740, 760 | C-H Bending (Aromatic, from Fmoc group) |

Causality Note: The two strong bands for the nitro group (~1525 and ~1350 cm⁻¹) are highly characteristic and serve as a primary diagnostic feature for this molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data for structural elucidation. Electrospray ionization (ESI) is a common method.

-

Expected [M-H]⁻ (Negative Ion Mode): m/z 431.12

-

Expected [M+H]⁺ (Positive Ion Mode): m/z 433.13

-

Expected [M+Na]⁺ (Positive Ion Mode): m/z 455.12

A characteristic fragmentation pattern in MS/MS involves the loss of the Fmoc group.

Analytical Methodologies: Ensuring Quality and Purity

Rigorous analytical testing is paramount. The following protocols provide a framework for the comprehensive characterization of Fmoc-L-3-nitrophenylalanine.

Workflow for Quality Control Analysis

Caption: Standard QC workflow for Fmoc-amino acid characterization.

Protocol: Reversed-Phase HPLC for Purity Assessment

This method determines the chemical purity of the compound, separating it from synthesis-related impurities.

-

Instrumentation & Column:

-

HPLC system with UV detector.

-

C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

-

Chromatographic Conditions:

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 265 nm (for Fmoc group) and 305 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of Fmoc-L-3-nitrophenylalanine and dissolve in 1 mL of ACN or a 50:50 ACN:Water mixture.

-

-

Analysis:

-

Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (% ee) is crucial, as the presence of the D-isomer can lead to undesired side products in peptide synthesis. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective.[7][8]

-

Instrumentation & Column:

-

HPLC system with UV detector.

-

Chiral Column: e.g., CHIROBIOTIC T (Teicoplanin-based) or a cellulose-based CSP (e.g., Lux Cellulose-1).[7]

-

-

Mobile Phase (Polar Organic Mode):

-

Methanol / Acetonitrile / Acetic Acid / Triethylamine (consult column manufacturer's guide for specific ratios, e.g., 80/20/0.1/0.1 v/v/v/v).

-

-

Chromatographic Conditions:

-

Mode: Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

-

-

Analysis:

-

Inject a racemic (D/L) standard first to determine the retention times of both enantiomers.

-

Inject the sample and calculate the enantiomeric excess using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-nitrophenylalanine is incorporated into a growing peptide chain using standard SPPS protocols. The core process involves two key steps: Fmoc deprotection and amino acid coupling.

Workflow for a Single SPPS Cycle

Caption: A standard cycle for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol: Standard Coupling of Fmoc-L-3-nitrophenylalanine

This protocol describes a manual coupling procedure. Automated synthesizers will follow a similar logic.

-

Resin Preparation:

-

Start with a deprotected peptide-resin (with a free N-terminal amine) that has been thoroughly washed with DMF.

-

-

Activation Solution Preparation:

-

In a separate vial, dissolve Fmoc-L-3-nitrophenylalanine (3-5 equivalents relative to resin loading).

-

Add a coupling agent such as HCTU or HATU (0.95 eq. relative to the amino acid).

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid).

-

Add sufficient anhydrous DMF to dissolve all components.

-

Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activation solution to the prepared peptide-resin.

-

Agitate the mixture using nitrogen bubbling or mechanical shaking for 45-90 minutes at room temperature.

-

-

Monitoring and Washing:

-

(Optional) Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.

-

Drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.

-

Expert Insight: While the electron-withdrawing nitro group can slightly decrease the nucleophilicity of the carboxylate during activation, modern uronium/aminium-based coupling reagents like HATU or HCTU are highly efficient and generally ensure complete coupling within a standard timeframe.[9] For sterically hindered sequences, extending the coupling time or performing a double coupling may be beneficial.

Conclusion

Fmoc-L-3-nitrophenylalanine is a robust and versatile derivative for peptide synthesis. Its well-defined physicochemical properties and compatibility with standard analytical and synthetic protocols make it an invaluable component in the toolkit of peptide chemists. By adhering to the rigorous characterization and application methodologies outlined in this guide, researchers can ensure the integrity of their starting material, leading to higher purity target peptides and more reliable downstream results in drug discovery and scientific investigation.

References

-

PubChem. Fmoc-phenylalanine. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. Fmoc-Phe(4-NO2)-OH, N-Fmoc-4-nitro-L-phenylalanine. Aapptec. [Link]

-

ResearchGate. FTIR analysis of L-phenylalanine. ResearchGate. [Link]

-

Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

- Google Patents. Synthesis method of L-p-nitrophenylalanine.

-

ResearchGate. Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. ResearchGate. [Link]

-

PubMed. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. National Library of Medicine. [Link]

-

PubChem. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(9H-Fluoren-9-ylmethoxy_carbonyl-4-nitro-L-phenylalanine]([Link]

-

Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

National Institutes of Health. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. PMC. [Link]

-

Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

-

ResearchGate. FTIR spectra of FmocF samples in the presence of 10% DMSO and different buffers. ResearchGate. [Link]

-

ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed supramolecular gels. ResearchGate. [Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

Aapptec Peptides. Fmoc-3-Pal-OH. Aapptec. [Link]

-

University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. H51962.03 [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-4-nitro-L-phenylalanine | 95753-55-2 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

A Technical Guide to the Spectral Analysis of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic Acid

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid, a key building block in modern peptide synthesis and drug development.[1][2] Intended for researchers, scientists, and professionals in the pharmaceutical and biotechnological fields, this document outlines the core principles and practical protocols for acquiring and interpreting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

Introduction

Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid (C₂₄H₂₀N₂O₆, M.W. 432.43) is a non-natural amino acid derivative that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-nitrophenyl moiety.[1][3] The Fmoc group provides a stable, base-labile protecting group for the amine, which is fundamental to modern solid-phase peptide synthesis (SPPS).[4][] The nitrophenyl group introduces unique electronic and steric properties, making it a valuable component in the design of novel peptides and peptidomimetics with specific biological activities.[3] Accurate spectral characterization is paramount to verify the identity, purity, and structural integrity of this reagent before its application in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[6] For Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid, both ¹H and ¹³C NMR are essential for complete characterization.

Principles of NMR for Structural Verification

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[7] The precise frequency of absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. In ¹H NMR, the integration of the signal is proportional to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[8] In ¹³C NMR, each unique carbon atom typically gives a distinct signal.[9]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[10]

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks that do not typically overlap with signals of interest.[10] Chloroform-d (CDCl₃) can also be used.

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is more common (DMSO-d₆: δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[10]

Data Acquisition and Processing:

The following workflow outlines the key steps in acquiring and processing the NMR data.

Figure 1: General workflow for NMR data acquisition and analysis.

Predicted Spectral Data

Based on the structure of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid, the following ¹H and ¹³C NMR signals are predicted.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.2-8.4 | Multiplet | 1H | Aromatic H (nitrophenyl, ortho to NO₂) |

| ~7.9-8.1 | Multiplet | 1H | Aromatic H (nitrophenyl, para to NO₂) |

| ~7.5-7.8 | Multiplet | 1H | Aromatic H (nitrophenyl, ortho to substituent) |

| ~7.2-7.9 | Multiplet | 8H | Fmoc aromatic protons |

| ~5.2-5.4 | Multiplet | 1H | Chiral proton (-CH(NH)-) |

| ~4.1-4.4 | Multiplet | 3H | Fmoc CH and CH₂ |

| ~2.8-3.0 | Multiplet | 2H | Methylene protons (-CH₂COOH) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid carbon (-COOH) |

| ~156 | Carbonyl carbon (Fmoc, -O(C=O)N-) |

| ~148 | Aromatic carbon (-C-NO₂) |

| ~144, ~141 | Aromatic carbons (Fmoc, quaternary) |

| ~120-135 | Aromatic carbons (nitrophenyl and Fmoc) |

| ~67 | Methylene carbon (Fmoc, -O-CH₂-) |

| ~50-55 | Chiral carbon (-CH(NH)-) |

| ~47 | Methine carbon (Fmoc, fluorenyl CH) |

| ~40 | Methylene carbon (-CH₂COOH) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups within a molecule.[6]

Principles of IR for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending).[11] Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.

Experimental Protocol for IR Analysis

As Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is a solid, a suitable sample preparation technique is required.

Thin Solid Film Method:

This method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[12][13]

-

Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[12]

-

Deposition: Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Analysis: Place the plate in the spectrometer and acquire the spectrum.

Figure 2: Workflow for thin solid film IR sample preparation.

Predicted Spectral Data

The IR spectrum of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is expected to show characteristic absorption bands for its constituent functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3000-3100 | Medium-Weak | Aromatic C-H stretch |

| ~2850-2960 | Medium-Weak | Aliphatic C-H stretch |

| ~1700-1720 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (amide, Fmoc) |

| ~1520, ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic rings) |

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the O-H in a carboxylic acid, is a key diagnostic feature.[4][11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Principles of Electrospray Ionization (ESI) for Amino Acids

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, and often large, molecules like protected amino acids.[14][15] The sample, dissolved in a liquid, is sprayed through a highly charged capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Experimental Protocol for ESI-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent system compatible with ESI-MS, such as acetonitrile/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[16]

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is recommended to determine the accurate mass and confirm the elemental composition.

Predicted Spectral Data

Table 4: Predicted Mass Spectrometry Data

| Ion Mode | Expected m/z | Ion Species | Exact Mass |

| Positive | 433.13 | [M+H]⁺ | 433.1298 |

| Positive | 455.11 | [M+Na]⁺ | 455.1117 |

| Negative | 431.11 | [M-H]⁻ | 431.1141 |

The observation of the protonated molecule [M+H]⁺ at m/z 433.13 and/or the deprotonated molecule [M-H]⁻ at m/z 431.11 would confirm the molecular weight of the compound. High-resolution analysis should yield a mass measurement within a few parts per million (ppm) of the calculated exact mass, confirming the elemental formula C₂₄H₂₀N₂O₆.

Conclusion

The structural integrity of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid can be unequivocally verified through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive structural map of the molecule. IR spectroscopy offers a rapid confirmation of the key functional groups. Mass spectrometry confirms the molecular weight and elemental composition. By following the detailed protocols and using the predicted spectral data as a reference, researchers can confidently assess the quality of this critical reagent, ensuring the successful synthesis of complex and novel peptides for advanced applications in drug discovery and development.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Smith, B.C. (1999).

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

BenchChem Technical Support Team. (2025). A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. BenchChem.[10]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]13]

-

Yale School of Medicine, W.M. Keck Foundation Biotechnology Resource Laboratory. (n.d.). Electrospray Mass Spectrometry. Retrieved from [Link]14]

-

LibreTexts. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. Chemistry LibreTexts.[15]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]9]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]11]

-

ASTM International. (1960). A Technique for Preparing Solid Organic Samples for Infrared Analysis.[17]

-

Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.[12]

-

LibreTexts. (2022). IR Spectroscopy. Chemistry LibreTexts.[18]

-

Yale School of Medicine. Proteomics - Electrospray Mass Spectrometry.[14]

-

LibreTexts. (2022). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy.[15]

-

ResearchGate. (2018). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins.[16]

-

Chem-Impex International, Inc. Fmoc-(S)-3-amino-3-(3-nitrophenyl)propionic acid.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Electrospray Mass Spectrometry | Proteomics [medicine.yale.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. store.astm.org [store.astm.org]

- 18. chem.libretexts.org [chem.libretexts.org]

The Nitro-Modifier: Unraveling the Structural and Functional Role of 3-Nitrotyrosine in Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of tyrosine to 3-nitrotyrosine (3-NT) represents a critical intersection of nitric oxide signaling and oxidative stress. Long considered a passive biomarker of "nitroxidative stress," emerging evidence reveals that this modification is a potent effector of peptide and protein structure, directly influencing function, signaling, and pathogenesis.[1][2] The addition of a nitro moiety to the phenolic ring of tyrosine induces profound changes in its physicochemical properties, triggering a cascade of structural and functional consequences from localized conformational shifts to the complete gain or loss of biological activity.[1][3] This guide provides a comprehensive technical exploration of the 3-nitro modification, detailing the underlying chemical mechanisms, the resulting structural perturbations in peptides, the functional ramifications, and the state-of-the-art methodologies for its investigation.

The Genesis of a Modification: Mechanisms of Tyrosine Nitration

The formation of 3-nitrotyrosine in biological systems is not a random event but a process governed by the availability of reactive nitrogen species (RNS) and the local protein environment. The primary mechanism is a free radical-mediated reaction, a two-step process initiated by the one-electron oxidation of the tyrosine residue to form a tyrosyl radical (Tyr•).[4] This intermediate is then rapidly attacked by nitrogen dioxide (•NO₂) to yield the stable 3-nitrotyrosine product.[1][4]

Several biological pathways can generate the necessary nitrating agents:

-

Peroxynitrite (ONOO⁻)-Dependent Pathway: In environments with high levels of both nitric oxide (•NO) and superoxide (O₂•⁻), these radicals combine to form the potent oxidant peroxynitrite.[5] Peroxynitrite, particularly after reacting with CO₂, generates nitrogen dioxide (•NO₂) and carbonate radicals (CO₃•⁻), which are effective in generating the initial tyrosyl radical.[1][4]

-

Heme Peroxidase-Mediated Pathway: Enzymes like myeloperoxidase (MPO), prevalent at sites of inflammation, can utilize hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻) to generate •NO₂, which directly participates in nitration.[1][3]

The selectivity of which tyrosine residues are nitrated is influenced by factors such as solvent accessibility, the local electrostatic environment, and proximity to metal centers or other redox-active residues.[6]

A Shift in Character: Physicochemical Impact of the Nitro Group

The introduction of an electron-withdrawing nitro group (-NO₂) at the ortho position to the hydroxyl group dramatically alters the fundamental properties of the tyrosine side chain. These changes are the root cause of all subsequent structural and functional perturbations.[1]

| Property | Standard Tyrosine (Tyr) | 3-Nitrotyrosine (3-NT) | Causality and Implication |

| Phenolic pKa | ~10.1 | ~7.2 | The electron-withdrawing nitro group stabilizes the phenolate anion, making the proton easier to remove. At physiological pH, 3-NT is predominantly deprotonated, which can disrupt existing hydrogen bonds and alter electrostatic interactions.[1][7] |

| Redox Potential | High | Lower | The nitro group lowers the one-electron oxidation potential, making 3-NT more susceptible to further oxidative reactions.[1][2] |

| Size & Sterics | - | +45 Da, increased bulk | The addition of the -NO₂ group increases the volume of the side chain, potentially introducing steric hindrance that can disrupt tightly packed protein cores or binding interfaces.[1][8] |

| Spectroscopic | λmax ~274 nm | λmax ~355-380 nm (pH dependent) | The nitrophenolate form of 3-NT has a distinct absorbance peak at a longer wavelength, providing a useful spectroscopic handle. It is also a potent fluorescence quencher.[7][9] |

| H-Bonding | Acts as H-bond donor | Can act as H-bond acceptor | The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming new, non-native interactions within the peptide structure. |

Remodeling the Architecture: Impact on Peptide Structure

The altered physicochemical properties of 3-NT directly translate into significant perturbations of peptide and protein structure at multiple levels.

-

Local Conformational Changes: The steric bulk of the nitro group can force changes in the local backbone dihedral angles to accommodate the larger side chain. This can disrupt secondary structures like α-helices and β-sheets.[2][10]

-

Destabilization of Tertiary Structure: The modification of a critical tyrosine residue within a hydrophobic core can lead to significant destabilization. For example, the nitration of Tyr74 in cytochrome c destabilizes a flexible loop, leading to a conformational change that results in the displacement of a key methionine residue from the heme-binding site.[1]

-

Alteration of Protein-Protein Interfaces: Tyrosine is frequently found at the interface of protein-protein interactions. Nitration can abolish these interactions through steric hindrance or the disruption of critical hydrogen bonds. Conversely, the newly introduced negative charge (at pH > 7.2) and H-bond accepting capabilities can sometimes mediate new, aberrant interactions.[3]

-

Inhibition of Phosphorylation: Tyrosine nitration and phosphorylation are often mutually exclusive. The presence of the nitro group at the 3-position sterically hinders the access of tyrosine kinases to the hydroxyl group, effectively blocking this critical signaling modification.[11][12]

From Structure to Function: Biological Consequences

The structural changes induced by tyrosine nitration can have profound effects on the biological function of a peptide or protein, often categorized as either a loss-of-function or a gain-of-function.

| Protein Example | Functional Consequence | Mechanism |

| Mn-Superoxide Dismutase (Mn-SOD) | Loss of Function (Inactivation) | Nitration of a critical tyrosine residue in the active site inhibits its catalytic activity, impairing the cellular antioxidant defense system.[4] |

| Cytochrome c | Gain of Function (Peroxidase Activity) | Conformational changes induced by nitration expose the heme center, transforming the electron transport protein into an enzyme with peroxidase activity, which can promote cell death.[1] |

| Fibrinogen | Gain of Function (Pro-thrombotic) | Nitration of specific tyrosine residues in fibrinogen accelerates the formation of fibrin clots that are more rigid and resistant to lysis, contributing to a pro-thrombotic state.[4][13] |

| Actin/Tubulin | Loss of Function (Cytoskeletal Disruption) | Nitration can impair the polymerization of cytoskeletal proteins like actin and tubulin, leading to damage to the cellular architecture.[10][12] |

Methodologies for the Modern Researcher

Investigating the role of 3-nitrotyrosine requires a multi-faceted analytical approach, from initial detection in complex biological matrices to precise quantification and functional validation.

Detection and Identification

The low stoichiometry of tyrosine nitration in vivo makes enrichment a critical first step for analysis.[14]

-

Immunochemical Methods: Techniques like ELISA, Western blotting, and immunohistochemistry using anti-3-NT antibodies are excellent for initial screening and localization.[15] However, their utility for precise identification is limited by potential cross-reactivity and an inability to pinpoint the exact site of modification.

-

Mass Spectrometry (MS): MS is the definitive tool for identifying nitrated peptides. The modification results in a characteristic mass increase of 45.004 Da. Tandem MS (MS/MS) provides sequence information and can localize the modification to a specific tyrosine residue.[8]

Experimental Protocol: Immunoaffinity Enrichment of Nitrated Peptides

This protocol provides a robust method for enriching 3-NT-containing peptides from a complex digest for subsequent LC-MS/MS analysis. The causality is to specifically capture low-abundance nitrated peptides, increasing their concentration to a level detectable by the mass spectrometer.

Materials:

-

Anti-3-Nitrotyrosine (clone 1A6 or similar) antibody cross-linked to agarose beads (e.g., Protein A/G beads).

-

Tryptic digest of your protein sample.

-

Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

C18 desalting spin columns.

Methodology:

-

Antibody Bead Preparation:

-

Take 50 µL of anti-3-NT antibody-bead slurry and place it in a low-protein-binding microcentrifuge tube.

-

Wash the beads three times with 500 µL of ice-cold Wash Buffer. Centrifuge at 1,000 x g for 2 minutes at 4°C between washes. This step removes storage buffers and non-specifically bound proteins.

-

-

Peptide Binding:

-

Resuspend the digested peptide sample (e.g., 1 mg) in 500 µL of Wash Buffer.

-

Add the peptide solution to the washed antibody beads.

-

Incubate for 4 hours to overnight at 4°C on a rotary shaker. This allows for maximal capture of the target peptides.

-

-

Washing:

-

Centrifuge the tube at 1,000 x g for 2 minutes at 4°C and discard the supernatant (this is the unbound fraction).

-

Wash the beads five times with 1 mL of ice-cold Wash Buffer. This is a critical step to remove non-specifically bound peptides that would interfere with MS analysis.

-

-

Elution:

-

Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle vortexing. The low pH disrupts the antibody-antigen interaction.

-

Centrifuge at 2,000 x g for 2 minutes and carefully collect the supernatant containing the enriched nitrated peptides.

-

Repeat the elution step once more and pool the eluates.

-

-

Neutralization and Desalting:

-

Immediately neutralize the pooled eluate by adding 5-10 µL of Neutralization Buffer to bring the pH to a stable range for the peptides.

-

Desalt the enriched peptide sample using a C18 spin column according to the manufacturer's protocol. This removes salts from the elution buffer that are incompatible with mass spectrometry.

-

-

Sample Preparation for MS:

-

Dry the desalted sample in a vacuum centrifuge.

-

Reconstitute the sample in 10-20 µL of MS-grade solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

-

Site-Specific Incorporation for Mechanistic Studies

To definitively link the nitration of a specific tyrosine to a functional change, researchers must use methods to create peptides with 3-NT at a single, defined position.

-

Solid-Phase Peptide Synthesis (SPPS): Commercially available Fmoc-protected 3-nitrotyrosine amino acid can be incorporated directly during standard solid-phase synthesis, offering complete control over the modification site in synthetic peptides.

-

Genetic Code Expansion: Advanced genetic engineering techniques allow for the site-specific incorporation of non-canonical amino acids, including 3-NT, into proteins expressed in cellular systems.[16] This involves creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon) and inserts 3-NT during translation.

Implications for Disease and Therapeutic Development

The accumulation of 3-nitrotyrosine is a hallmark of numerous pathologies characterized by inflammation and oxidative stress.

-

Neurodegenerative Diseases: Increased levels of nitrated proteins are found in Alzheimer's, Parkinson's, and Huntington's disease, where they are thought to contribute to neuronal dysfunction and cell death.[10][14]

-

Cardiovascular Disease: Nitration of proteins in the vasculature and in lipoproteins is associated with endothelial dysfunction and the progression of atherosclerosis.[4][13]

-

Biomarker Potential: The stability of 3-NT makes it an excellent biomarker for monitoring disease progression or the efficacy of antioxidant therapies.[10][17][18] Quantification in plasma or tissue can provide a snapshot of the in vivo nitroxidative burden.[19]

For drug development professionals, understanding the structural impact of nitration can inform the design of therapeutics. Peptides or small molecules could be developed to either protect critical tyrosine residues from nitration or to specifically target aberrantly nitrated proteins that have acquired a pathogenic gain-of-function.

Conclusion

The 3-nitro modification of tyrosine is far more than a simple indicator of cellular damage. It is a potent chemical switch that fundamentally alters the physicochemical nature of the amino acid, leading to predictable yet profound consequences for peptide structure and biological function. By disrupting protein conformation, interfering with signaling events like phosphorylation, and inducing both loss- and gain-of-function outcomes, tyrosine nitration plays an active role in cellular homeostasis and disease. A thorough understanding of its mechanisms and consequences, enabled by the robust analytical methodologies outlined here, is essential for researchers seeking to unravel the complexities of nitroxidative stress and develop novel therapeutic strategies.

References

-

Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 46(2), 550-559. [Link]

-

Madian, A. G., et al. (2020). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 19(5), 854-866. [Link]

-

Petersson, A. S., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(5), 584-592. [Link]

-

Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. ResearchGate. [Link]

-

Török, G., et al. (2006). Biochemistry of protein tyrosine nitration in cardiovascular pathology. Cardiovascular Research, 75(2), 246-256. [Link]

-

De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Biophysical Journal, 90(6), 2088-2098. [Link]

-

MacMillan-Crow, L. A., et al. (1998). Quantification of 3-nitrotyrosine in biological tissues and fluids: Generating valid results by eliminating artifactual formation. Journal of the American Society for Mass Spectrometry, 9(3), 214-221. [Link]

-

Chaki, M., et al. (2022). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers in Plant Science, 13, 858602. [Link]

-

Poon, H. F., et al. (2005). Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells. Journal of Neuroscience, 25(29), 6840-6850. [Link]

-

Skinner, K. A., et al. (1999). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Nitric Oxide, 3(1), 1-13. [Link]

-

Tommos, C., et al. (2011). Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase. Journal of the American Chemical Society, 133(40), 16217-16226. [Link]

-

Di, M. S., et al. (2017). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. Journal of Cellular and Molecular Medicine, 21(8), 1644-1657. [Link]

-

Darluc, C. (2023). Impact of Protein Tyrosine Nitration on Signal Transduction Pathways and its Contributions to Cancer Development and Progression. Walsh Medical Media. [Link]

-

Ferreira, A. M., et al. (2016). Relevance of peroxynitrite formation and 3-nitrotyrosine on spermatozoa physiology. Porto Biomedical Journal, 1(2), 57-63. [Link]

-

Stubbe, J., et al. (2011). Site-Specific Incorporation of 3-Nitrotyrosine as a Probe of pK[subscript a] Perturbation of Redox-Active Tyrosines in Ribonucleotide Reductase. MIT Open Access Articles. [Link]

-

Radi, R. (2012). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 46(2), 550-559. [Link]

-

Human Metabolome Database. (2021). 3-Nitrotyrosine (HMDB0001904). HMDB. [Link]

-

Mosquera, J., et al. (2020). Identification and relative quantification of 3-nitrotyrosine residues in fibrinogen nitrated in vitro and fibrinogen from ischemic stroke patients. Aston Publications Explorer. [Link]

-

Ferrer-Sueta, G., & Radi, R. (2009). 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function. Essays in Biochemistry, 46, 37-52. [Link]

-

Wetering, K. V., et al. (2017). Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition. Bioconjugate Chemistry, 28(4), 1046-1052. [Link]

-

Kołodziejczyk, J. (2010). 3-nitrotyrosine as a marker of oxidative stress in vitro and in vivo. Diagnostyka Laboratoryjna, 46(2), 141-145. [Link]

-

Tsikas, D. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Chromatography B, 1019, 2-14. [Link]

-

Koeck, T., et al. (2009). Protein Tyrosine Nitration: Selectivity, Physicochemical and Biological Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine-Nitrated Proteins. Journal of Proteome Research, 8(7), 3222-3238. [Link]

-

Thomson, L. (2015). 3-Nitrotyrosine Modified Proteins in Atherosclerosis. Disease Markers, 2015, 234735. [Link]

-

Pennington, M. W. (1994). Site-Specific Chemical Modification Procedures. ResearchGate. [Link]

-

Koeck, T., et al. (2010). Chemical labeling and enrichment of nitrotyrosine-containing peptides. Analytical Biochemistry, 397(2), 161-167. [Link]

-

Di, M. S., et al. (2017). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. ResearchGate. [Link]

-

Auten, R. L., et al. (2006). Inhaled Nitric Oxide Prevents 3-Nitrotyrosine Formation in the Lungs of Neonatal Mice Exposed to >95% Oxygen. Pediatric Research, 59(6), 783-788. [Link]

-

Semantic Scholar. (2017). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. Semantic Scholar. [Link]

-

Vargas-Guerrero, B., et al. (2023). Oxidative Damage by 3-nitrotyrosine in Young Adults with Obesity: Its Implication in Chronic and Contagious Diseases. Bentham Science Publishers. [Link]

Sources

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. academic.oup.com [academic.oup.com]

- 5. portlandpress.com [portlandpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]

- 12. Inhaled Nitric Oxide Prevents 3-Nitrotyrosine Formation in the Lungs of Neonatal Mice Exposed to >95% Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Nitrotyrosine Modified Proteins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Publishers Panel [diagnostykalaboratoryjna.eu]

- 18. semanticscholar.org [semanticscholar.org]

- 19. benthamdirect.com [benthamdirect.com]

A Senior Application Scientist's Guide to Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic Acid for Unnatural Peptide Design

Abstract

The rational design of peptides with tailored structural and functional properties is a cornerstone of modern drug discovery and materials science. Unnatural amino acids are indispensable tools in this endeavor, offering pathways to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This guide provides an in-depth technical overview of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid, a versatile β-amino acid building block. We will explore its fundamental properties, strategic incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the profound impact of its unique structural motifs—the β-amino acid backbone and the nitrophenyl side chain—on peptide conformation, stability, and function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating next-generation peptidomimetics.

Introduction: The Imperative for Unnatural Peptides

The therapeutic potential of peptides is immense, owing to their high specificity and biological activity. However, their development into effective drugs is often hampered by rapid proteolytic degradation and a lack of defined secondary structure in short sequences.[1][2] The incorporation of unnatural amino acids, particularly β-amino acids, is a proven strategy to address these challenges.[1]

The extended backbone of β-amino acids sterically shields the peptide bonds, conferring remarkable resistance to degradation by proteases.[2][3] Furthermore, the additional backbone torsion angles in β-amino acids allow them to induce unique and stable secondary structures, such as 14-helices and various turns, that are inaccessible to their α-amino acid counterparts.[4] This conformational pre-organization is critical for locking a peptide into its bioactive shape, enhancing receptor affinity and specificity.[1][5]

Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is a particularly valuable building block that combines the advantages of a β-amino acid with the functionalities of an aromatic nitro group.[6] This guide will detail the practical application and strategic value of this compound in the design of sophisticated peptide analogues.

Core Compound: Physicochemical Profile

A thorough understanding of the building block's properties is essential for its effective use.

| Property | Value | Source(s) |

| Chemical Name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid | [7] |

| Synonyms | Fmoc-β-Phe(3-NO2)-OH | [7] |

| CAS Number | 220497-98-5 (General, check specific vendor) / 374791-01-2 | [6][7] |

| Molecular Formula | C24H20N2O6 | [7] |

| Molecular Weight | 432.43 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥ 95% (HPLC Recommended) | [8] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | |

| Storage | Store at 0 - 8 °C to ensure long-term stability | [8] |

Strategic Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The integration of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid into a peptide sequence follows the standard Fmoc-SPPS workflow.[9][10] However, as a sterically hindered β-amino acid, its coupling requires careful optimization to ensure high efficiency and prevent deletion sequences.

The Fmoc-SPPS Workflow for Unnatural Amino Acid Incorporation

The following diagram outlines the key steps in a single coupling cycle. The critical step, "Amino Acid Coupling," is where specialized conditions for our target molecule are applied.

Detailed Protocol for Coupling

Rationale: The β-substitution and the bulky nitrophenyl group can sterically hinder the carboxyl group, making amide bond formation more challenging than with standard α-amino acids.[11][12] Therefore, the use of a potent coupling reagent and optimized reaction conditions is paramount to drive the reaction to completion.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is often preferred for difficult couplings.[13][14]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Collidine is recommended to minimize racemization.[14][15]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

-

Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents (eq) of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid and 2.95 eq of HATU in DMF. Add 6 eq of DIPEA or Collidine to the solution.

-

Scientist's Note: This pre-activation step, allowing the mixture to stand for 3-8 minutes before adding it to the resin, is crucial for forming the highly reactive OAt-active ester, which enhances coupling efficiency.[14]

-

-

Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, extending the coupling time or performing a "double coupling" (repeating steps 2 and 3 without an intermediate deprotection) is advisable.[16]

-

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

-

Progression: The resin is now ready for the next Fmoc deprotection step to continue peptide elongation.

Structural & Functional Implications of Incorporation

The decision to incorporate this specific amino acid is driven by the unique properties it imparts to the final peptide. These advantages stem directly from its two core structural features: the β-amino acid backbone and the 3-nitrophenyl side chain.

Backbone-Derived Advantages

-

Proteolytic Stability: The fundamental advantage of β-peptides is their intrinsic resistance to degradation by common proteases like trypsin and chymotrypsin, which are specific for α-peptide bonds.[1][17] This dramatically increases the in vivo half-life of peptide therapeutics, a critical parameter for drug efficacy.[2]

-

Conformational Control: Unlike flexible α-peptides, oligomers of β-amino acids are known to adopt stable, predictable secondary structures.[4] The incorporation of even single β-residues can act as a "turn-nucleator," constraining the peptide backbone and reducing the entropic penalty of binding to a biological target.[18][19] This leads to higher affinity and selectivity.

Side Chain-Derived Functionality

-

Aromatic Interactions: The phenyl ring can participate in π-π stacking or cation-π interactions, which are crucial for stabilizing tertiary protein structures and mediating ligand-receptor binding.[20][21] The electron-withdrawing nature of the nitro group modifies the electronic properties of the aromatic ring, potentially fine-tuning these interactions.

-

A Versatile Chemical Handle: The nitro group is not merely a passive structural element. It can be readily and selectively reduced to an amine (-NH2) post-synthesis. This newly formed amino group serves as a versatile handle for bioconjugation, allowing for the attachment of:

-

Photochemical Applications: While the 3-nitro isomer is not the canonical choice, related 2-nitrophenylalanine residues are known to induce photocleavage of the peptide backbone upon UV irradiation.[23][24] This opens up possibilities for creating photo-caged peptides or proteins that can be activated with high spatiotemporal control.

Conclusion and Future Outlook

Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is more than just an unnatural amino acid; it is a strategic design element for creating advanced peptidomimetics. By combining the proteolytic resistance and conformational rigidity of a β-amino acid with the versatile chemical functionality of a nitrophenyl side chain, it provides researchers with a powerful tool to engineer peptides with superior therapeutic and diagnostic properties. Its successful application requires a nuanced understanding of SPPS, particularly the optimization of coupling conditions for sterically hindered residues. As the demand for stable, highly specific peptide-based drugs continues to grow, the strategic use of building blocks like this will be instrumental in pushing the boundaries of peptide science and medicinal chemistry.

References

-

Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-50. Available at: [Link]

-

Nordstedt, C., Naslund, J., Tjernberg, L. O., Karlstrom, A. R., Thyberg, J., Terenius, L., & Fratiglioni, L. (1994). The Alzheimer A beta peptide develops protease resistance in association with its polymerization into fibrils. Journal of Biological Chemistry, 269(49), 30773-6. Available at: [Link]

-

Karle, A., & Balaram, P. (2013). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Available at: [Link]

-

Fülöp, F., & Tymecka, D. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1074-1077. Available at: [Link]

-

Horne, W. S., & Gellman, S. H. (2014). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 22, 13-21. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Solid Phase Peptide Synthesis with Fmoc-Based Strategies and Key Building Blocks. Retrieved from [Link]

-

Jain, R., & Chauhan, V. S. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-19. Available at: [Link]

-

Otwinowski, Z., & Minor, W. (2011). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 9(18), 6279-84. Available at: [Link]

-

Eldridge, B., Cooley, R. N., Odegrip, R., McGregor, D. P., FitzGerald, K. J., & Ullman, C. G. (2012). An in vitro selection strategy for conferring protease resistance to ligand binding peptides. Protein Engineering, Design and Selection, 25(11), 715-721. Available at: [Link]

-

Schultz, P. G., & Wang, L. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 48(12), 2202-2205. Available at: [Link]

-

Gellman, S. H., & Horne, W. S. (2012). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. ChemBioChem, 13(1), 54-62. Available at: [Link]

-

Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Schultz, P. G., & Wang, L. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie International Edition, 48(12), 2202-2205. Available at: [Link]

-

Suga, H., & Murakami, H. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry, 54(23), 3662-3671. Available at: [Link]

-

J&K Scientific. (n.d.). Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid | 507472-25-5. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boosting Peptide Synthesis Efficiency with Fmoc Amino Acids. Retrieved from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

-

Iris Biotech. (n.d.). Fmoc-(S)-3-amino-3-(4-nitrophenyl)propionic acid. Retrieved from [Link]

-

Singh, S. K., & Kumar, S. (2013). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Biopolymers, 99(11), 813-830. Available at: [Link]

-

O'Hair, R. A. J., & Reid, G. E. (1998). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 9(8), 783-793. Available at: [Link]

-

Lee, S. H., Park, S. C., Lee, J. R., & Hahm, K. S. (2014). Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. Journal of Peptide Science, 20(12), 947-55. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 5. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 374791-01-2 | Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid - AiFChem [aifchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. researchgate.net [researchgate.net]

- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 13. bachem.com [bachem.com]

- 14. chempep.com [chempep.com]

- 15. mesalabs.com [mesalabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]